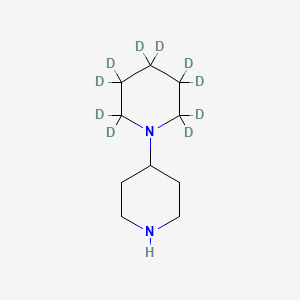

1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10

Description

BenchChem offers high-quality 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2/i1D2,2D2,3D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBKXJMLILLLB-YRRFPNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCNCC2)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661810 | |

| Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718613-20-8 | |

| Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

solubility data for 1,4'-Bipiperidine-d10 in organic solvents

An In-depth Technical Guide to the Solubility of 1,4'-Bipiperidine-d10 in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4'-Bipiperidine-d10, a deuterated isotopologue of 1,4'-Bipiperidine, in common organic solvents. In the absence of extensive empirical data for the deuterated species, this document synthesizes information on the physicochemical properties of the non-deuterated parent compound, fundamental principles of solubility, and established methodologies for its experimental determination. This guide is intended for researchers, scientists, and drug development professionals who utilize 1,4'-Bipiperidine-d10 in their work and require a thorough understanding of its solution behavior. The core of this document is a detailed, field-proven protocol for determining solubility via the shake-flask method, empowering users to generate reliable data in their own laboratory settings.

Introduction to 1,4'-Bipiperidine-d10

1,4'-Bipiperidine is a heterocyclic compound consisting of two piperidine rings connected at the 1 and 4' positions.[1][2][3][4] Its deuterated isotopologue, 1,4'-Bipiperidine-d10, incorporates ten deuterium atoms, which can be strategically placed on one of the piperidine rings. This isotopic labeling is invaluable in various research applications, particularly in metabolic studies and as an internal standard in mass spectrometry-based bioanalysis. Understanding the solubility of this compound in different organic solvents is critical for its effective use in experimental workflows, including reaction chemistry, formulation development, and analytical method development.

Key Physicochemical Properties of 1,4'-Bipiperidine (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C10H20N2 | [1][2] |

| Molecular Weight | 168.28 g/mol | [1][3] |

| Melting Point | 62 - 67 °C | [5] |

| logP (Octanol/Water Partition Coefficient) | 1.224 | [3] |

| Water Solubility (log10ws) | -1.67 (mol/L) | [3] |

The parent compound, piperidine, is miscible with water and soluble in many organic solvents.[6] The structure of 1,4'-Bipiperidine, with its two basic nitrogen atoms and predominantly aliphatic hydrocarbon structure, suggests a moderate polarity. The predicted octanol-water partition coefficient (logP) of 1.224 indicates a greater preference for organic phases over aqueous media.

Principles of Solubility: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7][8] Several factors influence the solubility of 1,4'-Bipiperidine-d10 in organic solvents:

-

Polarity: The two tertiary amine groups in 1,4'-Bipiperidine-d10 introduce polar character and the capacity for hydrogen bonding with protic solvents. The bulk of the molecule, however, is nonpolar. Therefore, its solubility will be highest in solvents of intermediate polarity and in those that can act as hydrogen bond acceptors.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and adding heat favors the dissolution.

-

Isotopic Substitution (The Deuterium Effect): The replacement of hydrogen with deuterium can subtly influence intermolecular interactions. While the effect on solubility in organic solvents is generally considered to be small, it is not always negligible.[9] Differences in the strength of hydrogen and deuterium bonds can lead to minor variations in solubility compared to the non-deuterated analog.[9] Therefore, experimental verification is crucial.

Predicted Solubility Profile of 1,4'-Bipiperidine-d10

Based on the structure of 1,4'-Bipiperidine and general solubility principles, a qualitative prediction of its solubility in common organic solvents can be made. It is imperative to note that these are predictions and should be confirmed experimentally.

| Solvent | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Methanol, Ethanol | High | The hydroxyl group can hydrogen bond with the nitrogen atoms of the bipiperidine. |

| Water | Low to Moderate | The nonpolar hydrocarbon backbone limits solubility despite the presence of two nitrogen atoms. The predicted log10ws of the parent compound is -1.67.[3] |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile (ACN) | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. |

| Dichloromethane (DCM) | High | A solvent of intermediate polarity that is effective for many organic compounds. |

| Tetrahydrofuran (THF) | High | A polar aprotic ether that should readily dissolve the compound. |

| Nonpolar Solvents | ||

| Toluene | Moderate | The aromatic ring can interact with the hydrocarbon portion of the molecule. |

| Hexane | Low | The significant difference in polarity between the solvent and the solute will limit solubility. |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[10][11][12][13][14] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

-

1,4'-Bipiperidine-d10 (solid)

-

Organic solvents of interest (analytical grade)

-

Scintillation vials or other suitable containers with tight-fitting caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for dilutions

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of 1,4'-Bipiperidine-d10 into a vial. An amount that is visibly in excess of what is expected to dissolve is sufficient.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[11][12] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining particulate matter that could lead to an overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of 1,4'-Bipiperidine-d10 of known concentrations in the same solvent.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.

-

Causality Behind Experimental Choices

-

Excess Solid: The presence of undissolved solid throughout the equilibration period is essential to ensure that the solution is truly saturated.[12]

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.[8]

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. Inadequate equilibration time will result in an underestimation of the solubility.

-

Filtration: The removal of all solid particles before analysis is paramount. Any suspended solids will be dissolved upon dilution, leading to erroneously high solubility values.

Data Interpretation and Reporting

The solubility is reported as the concentration of 1,4'-Bipiperidine-d10 in the saturated solution, typically in units of mg/mL, µg/mL, or molarity (mol/L). The results should be reported along with the experimental conditions, including the solvent, temperature, and equilibration time.

Conclusion

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

-

How to perform the shake flask method to determine solubility - Quora. (2017, April 27). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

-

1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Deuterated solvents vs. regular solvents - Chemistry Stack Exchange. (2015, November 26). Retrieved from [Link]

-

1,4'-Bipiperidine-1'-carboxylic acid | C11H20N2O2 | CID 11367848 - PubChem. (n.d.). Retrieved from [Link]

-

1,4'-bipiperidine (C10H20N2) - PubChemLite. (n.d.). Retrieved from [Link]

-

1-4-Bipiperidine.pdf - Cheméo. (n.d.). Retrieved from [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. (2025, August 28). Retrieved from [Link]

-

Advantages and Limitations of Deuterated Solvents in Organic Synthesis - SYNMR. (2023, May 22). Retrieved from [Link]

-

1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid Properties - EPA. (2025, October 15). Retrieved from [Link]

Sources

- 1. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1,4'-bipiperidine (C10H20N2) [pubchemlite.lcsb.uni.lu]

- 3. chemeo.com [chemeo.com]

- 4. 1,4'-Bipiperidine (4-Piperidinopiperidine) [lgcstandards.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. ピペリジン biotech. grade, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.ws [chem.ws]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. protocols.io [protocols.io]

- 11. enamine.net [enamine.net]

- 12. quora.com [quora.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

Technical Whitepaper: Safety & Application of 1,4'-Bipiperidine-d10

The following technical guide serves as a comprehensive Safety Data Sheet (SDS) and application whitepaper for 1,4'-Bipiperidine-d10 . This document is structured to support researchers and drug development professionals in the safe handling, storage, and analytical utilization of this stable isotope.

Chemical Identification & Physicochemical Properties[1][2][3][4]

1,4'-Bipiperidine-d10 is a deuterated isotopologue of 1,4'-Bipiperidine.[1] It is primarily utilized as an Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of piperidine-based pharmaceuticals and impurities.

Nomenclature & Structure

-

IUPAC Name: 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine[]

-

Synonyms: 1,4'-Bipiperidine-d10; 4-Piperidinopiperidine-d10[3][4]

-

Molecular Formula: C₁₀H₁₀D₁₀N₂

-

Molecular Weight: 178.34 g/mol (compared to 168.28 g/mol for the unlabeled parent)

Physicochemical Data Table

| Property | Specification | Notes |

| Appearance | Pale Yellow Solid | Low melting point solid; may appear waxy. |

| Melting Point | 62–67 °C | Based on unlabeled parent data; isotopic effect is negligible on MP. |

| Solubility | Methanol, Chloroform, DMSO | Soluble in polar organic solvents; moderately soluble in water. |

| Isotopic Purity | ≥ 98 atom % D | Critical for minimizing interference in the M+0 channel. |

| pKa | ~10.4 (Estimated) | Strongly basic secondary/tertiary amine structure. |

| Hygroscopicity | High | Absorbs atmospheric moisture; handle under inert gas if possible. |

Hazard Identification & Risk Assessment

While specific toxicological data for the deuterated variant is limited, it is structurally and chemically equivalent to the unlabeled parent (CAS: 4897-50-1). The following hazards are derived from the parent compound's GHS classification.

GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Signal Word: WARNING

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[7]

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][6][7][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][6][7][9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][6][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[8][6][7][9] Remove contact lenses if present and easy to do.[8][6][7][9] Continue rinsing.[5][8][6][7][9]

Toxicology Insight (Expert Analysis)

As a dipiperidine derivative, this compound possesses significant basicity. While classified as an irritant, prolonged exposure to mucous membranes can mimic corrosive effects due to the high pH of aqueous solutions.

-

Mechanism: The secondary amine moiety can react with membrane lipids, causing irritation.

-

Isotope Effect: Deuteration does not alter the acute toxicity profile compared to the hydrogenated form.

Handling, Storage, & Stability (The Self-Validating System)

To maintain the integrity of 1,4'-Bipiperidine-d10 as a quantitative standard, researchers must adhere to a strict "Chain of Stability."

Storage Protocol[4][8]

-

Temperature: Store at 2–8 °C (Refrigerator) for short-term (<6 months). For long-term archival (>1 year), store at -20 °C .

-

Atmosphere: The compound is hygroscopic and sensitive to oxidation. Store under Argon or Nitrogen in a tightly sealed vial.

-

Light: Protect from light to prevent potential photochemical degradation, although the piperidine ring is relatively photostable.

Stability Logic

-

C-D Bond Stability: The deuterium atoms are located on the carbon backbone (C-D bonds). These are chemically stable and do not exchange with solvent protons under standard LC-MS conditions.

-

N-H Exchange: The amine proton (N-H) is labile and will exchange with protic solvents (e.g., D₂O, MeOH-d₄). This exchange is instantaneous but does not affect the mass shift of the carbon skeleton (+10 Da), ensuring the validity of the internal standard.

Emergency Response Protocols

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap and water for 15 min.[5][7] | Remove contaminated clothing; seek medical advice if irritation persists.[6] |

| Eye Contact | Rinse cautiously with water for 15 min.[5][8] | Consult an ophthalmologist immediately. |

| Inhalation | Move to fresh air.[5][8][6][7][9] | If breathing is difficult, administer oxygen (trained personnel only). |

| Ingestion | Rinse mouth; do NOT induce vomiting. | Drink 1-2 glasses of water; call a Poison Center. |

Analytical Application: Internal Standard Workflow

This section details the use of 1,4'-Bipiperidine-d10 in bioanalytical assays. The +10 Da mass shift provides a clean window for quantification, avoiding "cross-talk" with the analyte.

Stock Solution Preparation

-

Solvent Choice: Methanol (MeOH) is the preferred solvent. Avoid aldehydes or ketones (e.g., acetone) which can react with the secondary amine to form imines/enamines.

-

Concentration: Prepare a primary stock at 1.0 mg/mL.

-

Storage: Aliquot into amber glass vials and store at -20 °C. Do not freeze-thaw more than 3 times.

LC-MS/MS Methodology

-

Ionization: Positive Electrospray Ionization (ESI+). The basic nitrogens protonate readily (

). -

MRM Transitions:

-

Parent (d0):

(Typical fragmentation of piperidine ring). -

IS (d10):

(Fragmentation retains the deuterated ring).

-

-

Crosstalk Check: Inject a blank sample containing only the IS to ensure no signal appears in the analyte channel (d0). The +10 Da shift usually eliminates isotopic overlap.

Visual Workflow: IS Preparation & Validation

The following diagram illustrates the critical decision points in preparing and validating the internal standard.

Figure 1: Critical workflow for the preparation and validation of 1,4'-Bipiperidine-d10 as an Internal Standard. Note the restriction on solvent choice to prevent amine reactivity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved February 21, 2026.

-

Thermo Fisher Scientific (2024). Safety Data Sheet: 1,4'-Bipiperidine. Revision Date 27-Mar-2024.[6]

-

Sigma-Aldrich (2024). Safety Data Sheet: Piperidine (Parent Structural Class). Version 6.[5][9]19.

-

Cymit Quimica (2024). Product Specification: 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10.[10][][4]

-

Shimadzu Corporation (2020). Deuterated Analogues as Internal Standards in Quantitative Analysis.[11] Application Note.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 3. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.ca [fishersci.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 | CymitQuimica [cymitquimica.com]

- 11. lcms.cz [lcms.cz]

Metabolic Stability Assessment of Deuterated Scaffolds: 1,4'-Bipiperidine-d10

Executive Summary

The metabolic stability of 1,4'-Bipiperidine-d10 is a critical parameter in bioanalytical chemistry, serving two distinct but overlapping functions in drug development: as a stable Internal Standard (IS) for quantitative LC-MS/MS, and as a mechanistic probe for Deuterium Kinetic Isotope Effects (DKIE) .

1,4'-Bipiperidine is a common structural motif in pharmacologically active agents (e.g., antipsychotics, antihistamines). The deuterated isotopologue (d10) is engineered to resist specific metabolic pathways—primarily cytochrome P450 (CYP)-mediated oxidative dealkylation and ring hydroxylation. This guide provides a rigorous, self-validating protocol for assessing the in vitro intrinsic clearance (

Part 1: The Deuterium Advantage & Chemical Context[1][2]

Structural Significance and Metabolic Liabilities

The non-deuterated scaffold, 1,4'-Bipiperidine, contains two nitrogenous heterocycles. In a biological system, these are "soft spots" for metabolism.

-

N-oxidation: Flavin-containing monooxygenases (FMOs) or CYPs attack the tertiary amine.

- -Carbon Hydroxylation: CYP450 enzymes (typically CYP2D6 or CYP3A4) target the carbon atoms adjacent to the nitrogen, leading to ring opening or N-dealkylation.

The Role of the d10 Isotopologue

In 1,4'-Bipiperidine-d10, ten hydrogen atoms are replaced by deuterium (

-

Primary DKIE: If C-H bond cleavage is the rate-determining step in metabolism, the d10 variant will exhibit significantly slower clearance (

). -

Bioanalytical Integrity: As an Internal Standard, the d10 variant must demonstrate sufficient stability to survive the incubation matrix without "cross-talk" (isotopic exchange) or rapid degradation that mimics the analyte.

Part 2: Experimental Design (The "Why" and "How")

To ensure data integrity, this protocol utilizes a Microsomal Stability Assay .[2] We prioritize microsomes over hepatocytes for this specific scaffold to isolate Phase I (CYP/FMO) oxidative metabolism, which is the primary clearance pathway for piperidine rings.

Critical Reagents & Causality

-

Liver Microsomes (Human/Rat): Source of CYP450 enzymes. Why: High concentration of Phase I enzymes allows for rapid determination of

. -

NADPH Regenerating System: (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase). Why: CYPs require continuous electron flow; direct NADPH is unstable and expensive.

-

Phosphate Buffer (100 mM, pH 7.4): Why: Mimics physiological blood pH to maintain enzyme conformation.

-

Quench Solution (Ice-cold Acetonitrile with 0.1% Formic Acid): Why: Instantly denatures proteins to stop metabolism and precipitates matrix components for cleaner LC-MS injection.

Part 3: Detailed Protocol (Self-Validating System)

This protocol includes built-in quality controls (QCs) to validate the system's viability.

Workflow Diagram

Caption: Figure 1. Step-by-step workflow for the microsomal metabolic stability assay of 1,4'-Bipiperidine-d10.

Step-by-Step Methodology

A. Preparation Phase

-

Substrate Solution: Prepare a 10 mM stock of 1,4'-Bipiperidine-d10 in DMSO. Dilute to 100

M (Intermediate) in 50/50 ACN/H2O. -

Microsome Mix: Thaw Liver Microsomes (20 mg/mL protein) on ice. Dilute to 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Positive Control: Prepare Verapamil or Testosterone (high clearance drugs) alongside the test compound to validate enzyme activity.

B. Incubation Phase

-

Plate Setup: Use a 96-well deep-well plate.

-

Pre-Incubation: Add 445

L of Microsome Mix + 5 -

Initiation: Add 50

L of pre-warmed NADPH Regenerating System to initiate the reaction. -

Sampling: At

minutes, remove 50

C. Termination & Extraction

-

Quench: Immediately dispense the 50

L sample into a plate containing 150 -

Centrifugation: Seal and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Transfer: Transfer 100

L of supernatant to a fresh plate and dilute with 100

Part 4: Analytical Methodology (LC-MS/MS)

To distinguish the d10 isotopologue from potential interferences, a specific MRM (Multiple Reaction Monitoring) method is required.

LC Conditions

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5

m) or equivalent. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 minutes.

MS/MS Parameters (Example)

The d10 compound will have a mass shift of +10 Da compared to the native structure.

| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| 1,4'-Bipiperidine (Native) | 169.2 | 84.1 | 30 | 25 |

| 1,4'-Bipiperidine-d10 | 179.2 | 94.1 | 30 | 25 |

Note: The product ion 94.1 corresponds to the deuterated piperidine fragment, confirming the stability of the ring structure during ionization.

Part 5: Data Analysis & Interpretation

Calculation Logic

Metabolic stability is modeled as First-Order Kinetics (substrate depletion).

-

Plot:

vs. Time ( -

Slope (

): The negative slope of the linear regression represents the depletion rate constant ( -

Half-Life (

): -

Intrinsic Clearance (

):

Interpreting the d10 Stability (DKIE)

If 1,4'-Bipiperidine-d10 is being compared to the native H-form, calculate the Deuterium Kinetic Isotope Effect:

| DKIE Value | Interpretation |

| ~ 1.0 | No isotope effect. Metabolic switching may have occurred, or C-H bond breaking is not rate-limiting. |

| > 2.0 | Significant isotope effect. Deuteration has successfully slowed metabolism at the target site. |

Metabolic Pathway Visualization

Caption: Figure 2. Primary metabolic pathways affecting the bipiperidine scaffold. Deuteration targets the C-Hydroxylation pathway to enhance stability.

References

-

US Food and Drug Administration (FDA). (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry.[3][4][5][6] Retrieved from [Link]

-

Di, L., et al. (2003).[2] Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening. Retrieved from [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[1][7] Methods in Enzymology. Retrieved from [Link]

-

PubChem. (n.d.). 1,4'-Bipiperidine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scialert.net [scialert.net]

- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 4. fda.gov [fda.gov]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. bioagilytix.com [bioagilytix.com]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10

The following technical guide provides an in-depth analysis of 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 , a critical stable isotope-labeled standard used in pharmaceutical bioanalysis and metabolic profiling.

CAS Registry Number: 718613-20-8[1][2][3]

Part 1: Executive Summary & Chemical Identity

1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 (often abbreviated as 1,4'-Bipiperidine-d10 ) is a deuterated isotopologue of the 1,4'-bipiperidine scaffold. This scaffold is a privileged structure in medicinal chemistry, serving as a core moiety in various GPCR ligands, kinase inhibitors, and antihistamines.

The -d10 designation indicates the complete deuteration of the terminal piperidine ring (the ring attached via its nitrogen atom). This specific labeling pattern renders the molecule chemically identical to the non-labeled drug for chromatographic purposes but mass-resolved for mass spectrometry (MS) detection, making it the "Gold Standard" Internal Standard (IS) for quantitative bioanalysis.

Chemical Identity Data[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Specification |

| CAS Number | 718613-20-8 |

| Chemical Name | 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 |

| Synonyms | 4-(1-Piperidino)piperidine-d10; 1'-Deuterio-1,4'-bipiperidine-d9 (incorrect); 1-(Piperidin-4-yl)piperidine-d10 |

| Molecular Formula | C₁₀H₁₀D₁₀N₂ |

| Molecular Weight | 178.34 g/mol (vs. 168.28 g/mol for unlabeled) |

| Mass Shift | +10.06 Da |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Appearance | Pale Yellow Solid or Low-Melting Solid (Free Base); White Solid (HCl Salt) |

| Solubility | Soluble in Methanol, DMSO, Chloroform, Dichloromethane |

Part 2: Structural Analysis & Synthesis Logic

Structural Specificity

The nomenclature 2,2,3,3,4,4,5,5,6,6-d10 refers to the terminal piperidine ring (Ring A). In the 1,4'-bipiperidine structure, Ring A is attached via its nitrogen (N1) to the C4 position of Ring B.

-

Ring A (Terminal): Contains 5 carbons with 2 protons each (positions 2,3,5,6) and 1 carbon with 2 protons (position 4, if unsubstituted). In 1,4'-bipiperidine, this ring is attached only by Nitrogen, so all 5 carbons retain their full complement of hydrogens (Total 10H). Replacing these with Deuterium yields the d10 label.

-

Ring B (Linker): This ring is substituted at C4. It is not deuterated in this specific CAS entry.

Synthetic Pathway (Retrosynthetic Analysis)

The synthesis of high-purity 1,4'-Bipiperidine-d10 generally follows a Reductive Amination strategy. This approach prevents deuterium scrambling, which can occur with H/D exchange methods, ensuring the isotopic label remains distinct on Ring A.

Key Reagents:

-

Piperidine-d11 (or d10): The source of the heavy label. Commercially available (CAS 143317-90-2).

-

N-Protected-4-Piperidone: The electrophile (e.g., N-Boc-4-piperidone).

Visualization: Synthesis Workflow

The following diagram illustrates the convergent synthesis used to generate the CAS 718613-20-8 entity.

Figure 1: Convergent synthesis of 1,4'-Bipiperidine-d10 via reductive amination.

Part 3: Applications in Drug Development

LC-MS/MS Bioanalysis (Internal Standard)

The primary application of CAS 718613-20-8 is as an Internal Standard (IS) for quantifying drugs containing the bipiperidine moiety (e.g., certain antihistamines, antipsychotics, or chemotherapeutics like Irinotecan metabolites).

Why d10?

-

Mass Resolution: A +10 Da shift is substantial. It eliminates "cross-talk" where the M+2 or M+4 natural isotopes of the analyte might interfere with the IS channel.

-

Co-Elution: Being a stable isotope, it co-elutes with the analyte in Reverse Phase Chromatography (RPC), compensating perfectly for matrix effects (ion suppression/enhancement) at that specific retention time.

Metabolic Stability Profiling

While primarily an IS, this compound can also be used in Deuterium Switch studies. If the primary metabolic clearance of a drug involves oxidation of the terminal piperidine ring, replacing it with the d10-variant can significantly slow metabolism (Kinetic Isotope Effect, KIE), potentially improving half-life (

Visualization: Bioanalytical Workflow

The following diagram details the logic of using this specific CAS in a regulated bioanalytical assay (GLP).

Figure 2: Workflow for using 1,4'-Bipiperidine-d10 as a self-validating internal standard.

Part 4: Experimental Protocols & Handling

Solubility & Stock Preparation

The free base of 1,4'-bipiperidine is an amine and can be hygroscopic or sensitive to CO₂ (forming carbamates). The d10 variant shares these properties.

Protocol:

-

Primary Stock: Dissolve 1 mg of 1,4'-Bipiperidine-d10 in 1 mL of DMSO or Methanol (Concentration: 1 mg/mL).

-

Storage: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent isotopic exchange (though C-D bonds are stable, degradation of the amine can occur).

-

Working Solution: Dilute in 50:50 Acetonitrile:Water (+0.1% Formic Acid) for LC-MS tuning.

Mass Spectrometry Tuning

When setting up Multiple Reaction Monitoring (MRM), the fragmentation pattern usually follows the loss of the piperidine ring or ring opening.

-

Parent Ion (Q1): [M+H]⁺ = 179.34 m/z (approx).

-

Daughter Ions (Q3):

-

Look for fragments retaining the d10 ring (Shifted by +10).

-

Look for fragments losing the d10 ring (Unshifted, matching the unlabeled core if applicable).

-

Note: Due to the symmetry of 1,4'-bipiperidine, fragmentation can be complex. The d10 label breaks this symmetry, allowing precise assignment of fragment origin.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. (Parent compound reference). Retrieved from [Link]

-

Pharmaffiliates. Certificate of Analysis: 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10. Retrieved from [Link]

- Wring, S. A., et al. (2002).Use of stable isotopes in the bioanalysis of drugs.Journal of Pharmaceutical and Biomedical Analysis. (General methodology for d10-IS usage).

Sources

Technical Guide: Applications of Deuterated Bipiperidine in Pharmaceutical Research

Executive Summary

This technical guide analyzes the strategic application of deuterated bipiperidine scaffolds in drug discovery and development. Bipiperidine (specifically the 4,4' and 2,2' isomers) serves as a critical pharmacophore in neuroactive agents, GPCR ligands, and kinase inhibitors. However, the nitrogen-containing heterocycle is susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

This guide details how selective deuteration—replacing protium (

Part 1: The Mechanistic Basis (The "Why")

The Kinetic Isotope Effect (KIE)

The primary driver for deuterating bipiperidine is the Primary Kinetic Isotope Effect. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.

-

Bond Dissociation Energy (BDE): A C-D bond is approximately 1.2–1.5 kcal/mol stronger than a C-H bond.

-

Rate Limiting Step: CYP450-mediated metabolism of piperidines typically involves hydrogen abstraction at the

-carbon (adjacent to the nitrogen). When this C-H bond breaking is the rate-determining step, substituting H with D can reduce the reaction rate by a factor of

Metabolic Shunting and Stabilization

In bipiperidine scaffolds, the

-

Half-Life Extension: Slowing intrinsic clearance (

) increases plasma half-life ( -

Metabolic Shunting: By blocking the primary metabolic route, the drug may be metabolized via alternative, slower pathways (e.g., renal excretion or conjugation), potentially reducing the formation of toxic reactive metabolites.

Visualization: Metabolic Pathway Modification

The following diagram illustrates how deuteration blocks CYP450-mediated

Figure 1: Mechanism of metabolic stabilization via the Deuterium Switch. The C-D bond resists CYP450 abstraction, preventing the formation of the unstable iminium ion.

Part 2: Synthetic Strategies

Synthesizing deuterated bipiperidine requires precise control to ensure high isotopic enrichment (>98% D). The most robust method involves the catalytic reduction of the corresponding bipyridine precursor using deuterium gas (

Synthesis Workflow

-

Precursor Selection: Start with 4,4'-bipyridine or 2,2'-bipyridine.

-

Catalytic Deuteration: Reduction of the aromatic pyridine rings.

-

Purification: Isolation of the saturated bipiperidine.

Visualization: Synthesis Scheme

Figure 2: Synthetic route for perdeuterated bipiperidine via catalytic hydrogenation of bipyridine.

Part 3: Pharmaceutical Applications[1][2][3][4][5][6]

Pharmacokinetic Optimization (The "Deuterium Switch")

In drug development, replacing a bipiperidine-containing lead compound with its deuterated analog can resolve poor metabolic stability without altering target potency.

Data Comparison: Theoretical Impact of Deuteration

| Parameter | Protium Analog ( | Deuterated Analog ( | Impact |

| C-H/C-D Bond Energy | ~98 kcal/mol | ~99.5 kcal/mol | Increased stability against oxidation. |

| Intrinsic Clearance ( | High | Low | Reduced "First Pass" effect. |

| Half-Life ( | Short (< 2 hrs) | Extended (> 6 hrs) | Less frequent dosing required. |

| Binding Affinity ( | Retains therapeutic potency. | ||

| Metabolite Profile | High Oxidative Metabolites | Low Oxidative Metabolites | Reduced toxicity risk. |

Bioanalysis: Internal Standards (IS)

Deuterated bipiperidines are the "gold standard" internal standards for LC-MS/MS quantification of bipiperidine-based drugs.

-

Co-Elution: The deuterated IS co-elutes with the analyte, experiencing the exact same matrix effects (ion suppression/enhancement) at the electrospray source.

-

Mass Differentiation: The mass shift (typically +8 Da or +16 Da for bipiperidines) allows clear spectral resolution from the analyte.

-

Protocol Note: For bipiperidine, a minimum of

labeling is recommended to avoid isotopic overlap with the natural M+2 abundance of the analyte.

Part 4: Experimental Protocols

Protocol: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

Materials:

-

Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compounds: Bipiperidine and Deuterated Bipiperidine (1 µM final conc).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Methodology:

-

Pre-Incubation: Mix 30 µL of HLM (final conc 0.5 mg/mL) with 360 µL buffer and 5 µL of test compound. Incubate at 37°C for 5 minutes.

-

Initiation: Add 40 µL of pre-warmed NADPH regenerating system to start the reaction.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

-

Processing: Centrifuge at 4,000 rpm for 20 mins to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

-

Calculation: Plot

vs. time. The slope

Protocol: Synthesis of d16-4,4'-Bipiperidine

Objective: Synthesis of perdeuterated scaffold for use as an Internal Standard.

Step-by-Step Methodology:

-

Setup: Load a high-pressure hydrogenation vessel (Parr reactor) with 4,4'-bipyridine (1.0 eq).

-

Solvent: Dissolve in

containing 5% -

Catalyst: Add Platinum Oxide (

, Adams' catalyst) (10 wt%). -

Reaction: Purge vessel with

, then charge with Deuterium Gas ( -

Monitoring: Stir for 24–48 hours. Monitor consumption of starting material via LC-MS.

-

Workup: Filter catalyst over Celite. Basify filtrate with

to pH > 12. -

Extraction: Extract with

. Dry organic layer over -

Validation: Verify isotopic enrichment via

-NMR (should show silence) and Mass Spectrometry (M+16 peak).

References

-

FDA Guidance for Industry. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. U.S. Food and Drug Administration.[1] [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. National Institutes of Health (PMC). [Link]

-

Timmins, G. S. (2018). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Biochemistry. [Link]

Sources

Methodological & Application

Application Note & Protocol: Preparation of High-Purity 1,4'-Bipiperidine-d10 Stock Solutions for Quantitative Mass Spectrometry

Abstract & Introduction

The use of stable isotope-labeled (SIL) compounds as internal standards is a cornerstone of high-precision quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] These standards are critical for correcting analytical variability introduced during sample preparation, injection, and ionization.[2] 1,4'-Bipiperidine-d10 (deuterated 1,4'-Bipiperidine) serves as an ideal internal standard for its non-labeled counterpart, a common structural motif in pharmaceutical agents.[3] Its utility lies in its near-identical physicochemical properties to the analyte, allowing it to co-elute chromatographically while being distinguishable by its higher mass.[4]

This guide provides a detailed, field-proven protocol for the preparation of a 1 mg/mL primary stock solution of 1,4'-Bipiperidine-d10. We will delve into the critical parameters governing the accuracy, stability, and purity of the resulting solution, moving beyond a simple list of steps to explain the scientific rationale behind each procedural choice. Adherence to this protocol is essential for generating reliable and reproducible data in regulated and research environments.

Physicochemical Properties & Safety Mandates

A comprehensive understanding of the reagent's properties is foundational to its proper handling and use.

Key Compound Specifications

The essential quantitative data for 1,4'-Bipiperidine-d10 is summarized below. This information is critical for accurate calculations and safe handling.

| Property | Value | Source(s) |

| Chemical Name | 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 | [3] |

| Molecular Formula | C₁₀H₁₀D₁₀N₂ | [3] |

| CAS Number | 718613-20-8 | [3] |

| Molecular Weight | 178.34 g/mol | [3] |

| Appearance | Pale Yellow Solid | [3] |

| Purity Requirements | Chemical Purity: >99%; Isotopic Enrichment: ≥98% | [4] |

| Recommended Solvents | Methanol, Acetonitrile (HPLC or MS-grade) | [5][6] |

| Recommended Storage | 2-8°C (Short-term); -20°C (Long-term) | [3][6] |

Hazard Identification & Safe Handling

While specific toxicity data for the deuterated form is limited, the non-labeled analog, 1,4'-Bipiperidine, is classified as a skin and eye irritant and may cause respiratory irritation.[7][8] Therefore, prudent laboratory practice dictates handling the deuterated compound with the same level of caution.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9]

-

Engineering Controls: All weighing and solvent handling operations should be performed inside a certified chemical fume hood to avoid inhalation of fine particulates or solvent vapors.

-

Spill Management: Keep a spill kit with appropriate absorbent materials readily accessible.[9]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national hazardous waste regulations.[8]

Core Principles for Preparing Deuterated Standards

The integrity of a stock solution underpins the validity of all subsequent quantitative measurements. The following principles are paramount.

-

Gravimetric Accuracy: The foundation of an accurate stock solution is the precise measurement of the starting material. Use of a calibrated analytical balance is non-negotiable. The accuracy of your standard solutions directly determines your data accuracy.[10]

-

Volumetric Precision: Utilize Class A volumetric flasks for reconstituting the standard. Their tight manufacturing tolerances ensure the final concentration is accurate.

-

Prevention of Isotopic Dilution: Deuterated compounds are susceptible to hydrogen-deuterium (H/D) exchange with atmospheric moisture.[9] This can compromise the isotopic purity of the standard. Handling the material under an inert atmosphere and minimizing its exposure to ambient air are critical mitigation strategies.[9][11]

-

Solvent Purity: The choice of solvent is critical. High-purity, MS-grade solvents (e.g., methanol, acetonitrile) are essential to prevent the introduction of contaminants that could interfere with analysis or degrade the standard.[12] Avoid solvents with low vapor pressure, such as DMSO, unless they are significantly diluted.[13]

Experimental Protocol: 1 mg/mL Stock Solution

This protocol details the step-by-step preparation of a 1 mg/mL primary stock solution of 1,4'-Bipiperidine-d10.

Materials & Equipment

-

1,4'-Bipiperidine-d10 solid

-

HPLC or MS-grade Methanol

-

Analytical balance (readable to at least 0.01 mg)

-

10 mL Class A volumetric flask

-

Weighing paper or boat

-

Spatula

-

Glass Pasteur pipette

-

Ultrasonic bath

-

2 mL amber glass autosampler vials with PTFE-lined screw caps

-

Pipettes for vial transfer

Step-by-Step Methodology

-

Equilibration: Remove the container of 1,4'-Bipiperidine-d10 from its refrigerated storage (e.g., 2-8°C) and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes before opening.

-

Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid, which would lead to inaccurate weighing and potential H/D exchange, thereby compromising isotopic purity.[11]

-

-

Gravimetric Measurement: Tare a weighing boat on the analytical balance. Carefully weigh out exactly 10.0 mg of 1,4'-Bipiperidine-d10. Record the exact weight.

-

Expertise: For the highest accuracy, calculations should be based on the actual measured weight rather than the target weight.

-

-

Transfer & Dissolution: Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask. Use a small volume (approx. 5-7 mL) of MS-grade methanol to rinse the weighing boat multiple times, ensuring all material is transferred into the flask.

-

Solubilization: Gently swirl the flask to dissolve the majority of the solid. If necessary, place the flask in an ultrasonic bath for 2-5 minutes to ensure complete dissolution.

-

Trustworthiness: Visual confirmation of a clear, precipitate-free solution is a critical validation step. Inadequate dissolution is a primary source of concentration errors.

-

-

Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add methanol to the flask until the bottom of the meniscus aligns with the calibration mark.

-

Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

-

Aliquoting & Storage: Transfer the final stock solution into clearly labeled amber glass vials with PTFE-lined caps.

-

Causality: Aliquoting into smaller volumes minimizes the number of freeze-thaw cycles and reduces the risk of contamination or solvent evaporation for the bulk of the stock solution. Amber glass protects the compound from potential photodegradation.

-

-

Labeling: Each vial must be labeled with the compound name, concentration (1 mg/mL), solvent, preparation date, and preparer's initials.

-

Final Storage: For long-term stability, store the aliquoted stock solutions at -20°C.[6] For short-term use, storage at 2-8°C is acceptable.[3]

Visualization of the Preparation Workflow

The following diagram outlines the logical flow of the protocol, emphasizing critical control points for ensuring a high-quality standard.

Caption: Workflow for 1,4'-Bipiperidine-d10 Stock Solution Preparation.

Conclusion

The preparation of an accurate and stable stock solution of 1,4'-Bipiperidine-d10 is a fundamental prerequisite for reliable quantitative analysis. By adhering to the principles of gravimetric and volumetric precision, preventing isotopic contamination, and following the detailed steps outlined in this protocol, researchers can establish a high-integrity internal standard. This self-validating system ensures that the foundation of the quantitative assay is robust, leading to trustworthy and reproducible scientific outcomes.

References

- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. [Online].

- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry. [Online].

- Environmental Measurements Facility, University of California, Davis. Procedures to make ICP-MS Standard Solution. [Online].

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. [Online]. Available at: [Link]

- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. [Online].

-

Pharmaffiliates. 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10. [Online]. Available at: [Link]

-

Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Online]. Available at: [Link]

-

University of Oxford, Chemistry Research Laboratory. Sample Preparation Protocol for Open Access MS. [Online]. Available at: [Link]

-

University of California, Davis Genome Center. Sample Prep. [Online]. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Online]. Available at: [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents. [Online].

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Online]. Available at: [Link]

-

Johns Hopkins University, Department of Chemistry. Sample Preparation and Submission Guidelines. [Online]. Available at: [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Online]. Available at: [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Online]. Available at: [Link]

-

Cheméo. 1,4'-Bipiperidine. [Online]. Available at: [Link]

-

Pharmaffiliates. [1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride. [Online]. Available at: [Link]

-

Harvard University, Center for Mass Spectrometry. Sample Preparation. [Online]. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [YouTube Video]. Available at: [Link]

-

University of Missouri-St. Louis. (2019). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. [Online]. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Procedures to make ICP-MS Standard Solution | Environmental Measurements Facility [sdssemf.stanford.edu]

- 11. labinsights.nl [labinsights.nl]

- 12. Sample Prep [ucimsf.ps.uci.edu]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

sample preparation for bipiperidine analysis using deuterated standards

Application Note: High-Throughput Bioanalysis of Bipiperidines

A Guide to Robust Sample Preparation Using Deuterated Internal Standards for LC-MS/MS Quantification

Abstract

This application note provides a comprehensive guide for the preparation of biological samples for the quantitative analysis of bipiperidine compounds using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We delve into the foundational principles of Isotope Dilution Mass Spectrometry (IDMS) and the critical role of deuterated internal standards in achieving analytical accuracy and precision. Detailed, field-proven protocols for three primary sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are presented. The rationale behind methodological choices, key optimization parameters, and troubleshooting advice are discussed from the perspective of a Senior Application Scientist to empower researchers in developing robust and reliable bioanalytical workflows.

Introduction: The Analytical Imperative for Bipiperidines

Bipiperidine moieties are key structural scaffolds found in a wide array of pharmacologically active agents and synthetic intermediates.[1] Accurate quantification of these compounds in complex biological matrices like plasma, serum, or urine is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies throughout the drug development pipeline.[2][3] The inherent complexity of these matrices, however, presents significant analytical challenges, including ion suppression or enhancement, variable extraction recovery, and instrument drift.[4][5]

To surmount these obstacles, the use of a stable isotope-labeled (SIL) internal standard, particularly a deuterated analog of the analyte, is universally recognized as the gold standard in bioanalysis.[5][6] This approach is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[7][8] A deuterated internal standard is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization.[6][9] By adding a known amount of the deuterated standard to the sample at the outset, any procedural variability can be normalized, leading to highly accurate and precise results.[6][10]

This guide will systematically explore the most effective sample preparation strategies for bipiperidine analysis, grounded in the robust framework provided by deuterated internal standards.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[6] The mass spectrometer can differentiate between the target analyte and the heavier deuterated standard based on their mass-to-charge (m/z) ratio.[9] Because the two molecules co-elute and experience the same matrix effects and extraction losses, the ratio of their peak areas remains constant, irrespective of absolute signal fluctuations.[6][11] This provides a self-validating system for quantification.

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Materials and Reagents

Proper method development begins with high-quality materials and precisely prepared reagents.

| Item | Specification | Supplier Example | Purpose |

| Bipiperidine Analyte | Certified Reference Standard (>98% purity) | Chem-Impex, PubChem[1][12] | Analyte for calibration and QC |

| Deuterated Bipiperidine | Isotopic Purity ≥98%, Chemical Purity >99% | BenchChem, ResolveMass[4][7] | Internal Standard (IS) |

| Water | LC-MS Grade | Fisher Scientific | Mobile phase, reagent prep |

| Acetonitrile (ACN) | LC-MS Grade | Honeywell | Protein precipitation, mobile phase |

| Methanol (MeOH) | LC-MS Grade | EMD Millipore | Reagent prep, mobile phase |

| Formic Acid (FA) | LC-MS Grade, >99% | Thermo Fisher Scientific | Mobile phase modifier |

| Ammonium Hydroxide | ACS Grade or higher | Sigma-Aldrich | pH adjustment for LLE/SPE |

| Extraction Solvents | HPLC or ACS Grade (e.g., MTBE, Ethyl Acetate) | VWR | Liquid-Liquid Extraction |

| SPE Cartridges | e.g., Mixed-Mode Cation Exchange (MCX) | Waters, Phenomenex[13] | Solid-Phase Extraction |

| Biological Matrix | Blank Human Plasma/Serum (K2-EDTA) | BioIVT | Method validation, calibration |

Sample Preparation Protocols

The choice of sample preparation technique is a critical decision that balances the need for sample cleanliness with throughput and cost considerations.[14] For bipiperidines, which are basic compounds, pH manipulation is often key to successful extraction.

Protocol 1: Protein Precipitation (PPT)

PPT is the simplest and fastest method, suitable for early discovery or when high throughput is paramount.[15][16] It effectively removes the bulk of proteins but may leave behind other matrix components like phospholipids.

Scientist's Note: Acetonitrile is generally preferred over methanol for PPT as it yields cleaner extracts with fewer residual phospholipids.[15] The addition of acid ensures proteins are fully denatured and aids in keeping the basic bipiperidine analyte soluble in the supernatant.

Experimental Protocol: Protein Precipitation

-

Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control (QC) sample.

-

Add Internal Standard: Add 10-20 µL of the deuterated internal standard working solution (e.g., 100 ng/mL in 50:50 ACN:Water) to all tubes. Vortex briefly (2-3 seconds).

-

Precipitate Proteins: Add 300 µL of cold (4°C) acetonitrile containing 0.1% formic acid.[9]

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein disruption and precipitation.

-

Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.[9]

Caption: Protein Precipitation Workflow.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a significant improvement in sample cleanliness over PPT by partitioning the analyte into an immiscible organic solvent.[17][18] This method is highly effective for removing salts, phospholipids, and other endogenous interferences.

Scientist's Note: Bipiperidines are basic. By adding a base like ammonium hydroxide, we deprotonate the analyte, rendering it neutral and maximizing its partitioning into a non-polar organic solvent like methyl tert-butyl ether (MTBE).[18] The deuterated IS, having the same pKa, will partition identically.

Experimental Protocol: Liquid-Liquid Extraction

-

Aliquot Sample: To a 2.0 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.

-

Add Internal Standard: Add 10-20 µL of the deuterated IS working solution. Vortex briefly.

-

Adjust pH: Add 25 µL of 0.5 M ammonium hydroxide to basify the sample. Vortex briefly.

-

Add Extraction Solvent: Add 1 mL of MTBE.

-

Extract: Cap the tube and vortex for 2-3 minutes, or use a mechanical shaker for 10 minutes to ensure thorough mixing.

-

Centrifuge: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and protein pellet.

-

Evaporate: Dry the organic extract under a stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) for LC-MS/MS analysis.[9]

Caption: Liquid-Liquid Extraction Workflow.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is the most powerful technique for sample cleanup, providing the cleanest extracts and the ability to concentrate the analyte, which is ideal for achieving low limits of quantification.[19][20] For a basic compound like bipiperidine, a mixed-mode cation exchange (MCX) sorbent is highly effective.

Scientist's Note: The MCX sorbent contains both reversed-phase (for hydrophobic interactions) and strong cation-exchange (for ionic interactions) functional groups. By loading under acidic conditions, the basic bipiperidine is protonated and strongly retained by the cation-exchange mechanism. The wash steps remove neutral and acidic interferences. Eluting with a basic organic solvent neutralizes the analyte, disrupting the ionic bond and releasing it from the sorbent.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

-

Pre-treat Sample: To 100 µL of plasma sample, add the deuterated IS. Add 100 µL of 4% phosphoric acid in water and vortex. This ensures the analyte is protonated before loading.

-

Condition Sorbent: Place an MCX SPE cartridge on a vacuum manifold. Pass 1 mL of methanol, followed by 1 mL of water through the cartridge. Do not let the sorbent go dry.

-

Load Sample: Load the pre-treated sample onto the conditioned cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (~1 drop/second).

-

Wash Sorbent:

-

Wash 1: Pass 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

-

Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.

-

-

Elute Analyte: Place clean collection tubes or a 96-well plate inside the manifold. Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge to elute the analyte and deuterated IS.[9]

-

Evaporate & Reconstitute: Dry the eluate under nitrogen at 40°C. Reconstitute in 100 µL of a suitable solvent for LC-MS/MS analysis.

Caption: Solid-Phase Extraction Workflow.

LC-MS/MS Analysis Parameters

While the focus of this note is sample preparation, the final analysis requires a robust LC-MS/MS method. The piperidine moiety is basic and ionizes well in positive electrospray ionization (ESI) mode.[21]

| Parameter | Typical Condition | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for small molecules.[21] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes good peak shape and ionization.[21] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for elution.[21] |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms in the bipiperidine structure are readily protonated.[21] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[22] |

Conclusion

The successful quantification of bipiperidines in biological matrices is critically dependent on a well-designed sample preparation strategy coupled with the use of a deuterated internal standard.[5][11] This combination, based on the principle of Isotope Dilution Mass Spectrometry, effectively mitigates analytical variability and ensures data integrity. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction should be guided by the specific requirements of the study, balancing throughput, cleanliness, and sensitivity. The protocols outlined in this application note provide a robust starting point for researchers to develop and validate high-quality bioanalytical methods compliant with global regulatory expectations.

References

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Innovare Academic Sciences. [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.[Link]

-

Xue, Y. J., Liu, J., & Unger, S. (2003). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 796(2), 275-284. [Link]

-

Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. J Forensic Res, 6(4). [Link]

-

Iannone, M., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 107. [Link]

-

4,4'-Bipiperidine. (n.d.). PubChem. [Link]

-

What is Solid Phase Extraction (SPE)? (n.d.). Organomation. [Link]

-

Al-Saeed, M. S., et al. (2021). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 26(11), 3290. [Link]

-

D'Avolio, A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(13), 4477-4483. [Link]

-

1,4'-Bipiperidine. (n.d.). PubChem. [Link]

-

Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025, October 6). Waters Blog. [Link]

-

1,4'-Bipiperidine.pdf. (n.d.). Cheméo. [Link]

-

A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025, July 15). Alternative Therapies In Health And Medicine. [Link]

-

Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]

-

What is Solid-Phase Extraction? (n.d.). Phenomenex. [Link]

-

A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025, July 15). PubMed. [Link]

-

Sample Preparation. (n.d.). University of Strasbourg. [Link]

-

Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. (2025, December 22). ResearchGate. [Link]

-

Mašková, P., et al. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. [Link]

-

Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. (n.d.). CliniChrom. [Link]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]

-

Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

-

FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

-

Piperidines. (2016, December 12). MassBank. [Link]

-

Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. fda.gov [fda.gov]

- 9. benchchem.com [benchchem.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. texilajournal.com [texilajournal.com]

- 12. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]

- 14. tecan.com [tecan.com]

- 15. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]

- 16. clinichrom.com [clinichrom.com]

- 17. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. organomation.com [organomation.com]

- 20. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Recommended Storage and Handling Protocols for 1,4'-Bipiperidine-d10 Solutions

Abstract and Introduction

1,4'-Bipiperidine-d10 is a stable isotope-labeled (SIL) derivative of 1,4'-Bipiperidine, frequently employed as a high-fidelity internal standard (IS) for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The accuracy and reproducibility of analytical data derived from methods using SIL internal standards are fundamentally dependent on the integrity of the standard itself.[2] Improper handling and storage of 1,4'-Bipiperidine-d10 solutions can lead to concentration inaccuracies through solvent evaporation, chemical degradation, or, most critically, a loss of isotopic purity via hydrogen-deuterium (H-D) exchange.[3][4]

This application note provides a comprehensive, technically grounded guide for researchers, analytical scientists, and drug development professionals on the optimal storage and handling of 1,4'-Bipiperidine-d10 solutions. The protocols and recommendations herein are designed to preserve the chemical and isotopic stability of the standard, ensuring the long-term validity of quantitative analytical results.

Foundational Principles of Stability

The storage strategy for 1,4'-Bipiperidine-d10 is governed by three core principles: chemical stability, isotopic stability, and concentration stability.

2.1 Chemical Stability The 1,4'-Bipiperidine structure, consisting of two saturated piperidine rings, is generally robust. However, like many amine-containing compounds, it is susceptible to oxidation over long periods, particularly when exposed to heat, light, and atmospheric oxygen.[5] While the carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, enhancing overall molecular stability, degradation is still possible under suboptimal conditions.[4] Therefore, protection from heat and light is a primary consideration.[5]

2.2 Isotopic Stability The most significant risk to a deuterated standard is H-D exchange, a process where deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding environment.[3] This exchange compromises the isotopic enrichment of the standard, leading to mass spectrometric cross-talk and inaccurate quantification.[6] The primary drivers of H-D exchange are:

-

Protic Solvents: Solvents with acidic protons, such as water, methanol, and ethanol, can facilitate H-D exchange.[3]

-

Atmospheric Moisture: Exposure to air allows moisture to condense into the solution, providing a source of protons.[3][7]

-

Acidic or Basic Conditions: Extreme pH levels can catalyze the exchange process.

2.3 Concentration Stability The certified concentration of a standard solution can be compromised by solvent evaporation. This is particularly relevant for volatile organic solvents and for solutions stored for extended periods or subjected to frequent handling. Storing solutions in tightly sealed containers at low temperatures minimizes evaporative losses.[8]

Solvent Selection for Solution Preparation

The choice of solvent is critical for preventing H-D exchange. High-purity, anhydrous (dry) aprotic solvents are strongly recommended for preparing stock solutions.

| Solvent Class | Recommendation | Rationale | Examples |

| Aprotic | Highly Recommended | Lacks acidic protons, minimizing the risk of H-D exchange. Good solubilizing power for many organic molecules. | Acetonitrile, Dichloromethane, Tetrahydrofuran (THF), Toluene, Ethyl Acetate |

| Protic | Not Recommended for Long-Term Storage | Contains acidic protons (-OH, -NH) that can directly participate in H-D exchange, compromising isotopic purity over time.[3] | Water, Methanol, Ethanol, Isopropanol |

Note: If an analytical method requires the use of a protic solvent in the final working solution, these solutions should be prepared fresh from an aprotic stock solution before each analytical run to minimize the risk of isotopic exchange.[3]

A Multi-Tiered Storage Strategy

A tiered approach to storage, distinguishing between the neat compound, high-concentration stock solutions, and ready-to-use working solutions, preserves the integrity of the primary standard while providing operational flexibility.

Caption: Decision workflow for handling and storing 1,4'-Bipiperidine-d10.

Summary of Storage Conditions

| Material Type | Temperature | Recommended Solvent | Container | Atmosphere | Typical Stability |

| Solid (Neat) | 2-8°C (short-term) or -20°C (long-term) | N/A | Tightly sealed vial, preferably from vendor | Inert Gas | Years |

| Stock Solution | -20°C or -80°C | Anhydrous Aprotic | Amber glass vial, PTFE-lined cap[8] | Inert Gas[4] | Months to Years |

| Working Solution | 2-8°C [5] | Method-compatible | Amber glass vial, PTFE-lined cap | Air | Hours to Weeks |

Experimental Protocols

5.1 Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 1 mg/mL)

This protocol describes the preparation of a stock solution under conditions designed to maximize its long-term stability.

-

Equilibration: Allow the sealed vial of solid 1,4'-Bipiperidine-d10 to equilibrate to ambient temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid.[7]

-

Weighing: In a controlled environment with low humidity (e.g., a glove box or a balance with a draft shield), accurately weigh the desired amount of the solid into a tared Class A amber glass volumetric flask.

-

Dissolution: Add a small volume of anhydrous, aprotic solvent (e.g., Acetonitrile) to dissolve the solid. Sonicate briefly if necessary.

-

Dilution to Volume: Once fully dissolved, dilute to the final volume with the same solvent. Mix thoroughly by inverting the flask multiple times.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, appropriately sized amber glass vials with PTFE-lined screw caps. This practice minimizes the number of freeze-thaw cycles for the bulk of the solution.

-

Before sealing, gently flush the headspace of each vial with an inert gas like argon or nitrogen to displace air and moisture.[3]

-

Label each vial clearly with the compound name, concentration, solvent, preparation date, and storage temperature ("Store at -20°C").

-

Place the aliquots in a -20°C or -80°C freezer for long-term storage.[3]

-

5.2 Protocol 2: Preparation of Working Solutions (e.g., 100 ng/mL)

-